Pyrimidineacetaldehyde derivative
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Overview
Description
Pyrimidineacetaldehyde derivatives are a class of heterocyclic compounds that contain a pyrimidine ring fused with an acetaldehyde group. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrimidineacetaldehyde derivatives can be synthesized through various methods. One common approach involves the reaction of pyrimidine with acetaldehyde under acidic or basic conditions. For example, the condensation of pyrimidine with acetaldehyde in the presence of a strong acid like hydrochloric acid can yield the desired derivative .
Industrial Production Methods: Industrial production of pyrimidineacetaldehyde derivatives often involves multi-step synthesis processesCatalysts such as zinc chloride or copper salts are frequently used to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: Pyrimidineacetaldehyde derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form pyrimidinecarboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyrimidine ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions
Major Products:
Oxidation: Pyrimidinecarboxylic acids.
Reduction: Pyrimidineethanol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the reagent used
Scientific Research Applications
Pyrimidineacetaldehyde derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex heterocyclic compounds.
Biology: Studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: Investigated for their anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and materials with specific electronic properties .
Mechanism of Action
The mechanism of action of pyrimidineacetaldehyde derivatives varies depending on their specific structure and target. Generally, these compounds interact with biological macromolecules such as proteins and nucleic acids. They can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The molecular pathways involved often include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Pyrimidinecarboxaldehyde derivatives: Similar structure but with a carboxaldehyde group instead of an acetaldehyde group.
Pyrimidineethanol derivatives: Result from the reduction of pyrimidineacetaldehyde derivatives.
Pyrimidinecarboxylic acids: Formed through the oxidation of pyrimidineacetaldehyde derivatives
Uniqueness: Pyrimidineacetaldehyde derivatives are unique due to their specific reactivity and the ability to form a wide range of substituted products. Their versatility in undergoing various chemical reactions makes them valuable intermediates in organic synthesis and drug development .
Properties
IUPAC Name |
(2R)-2-[(1S)-1-(2,4-dioxo-1H-pyrimidin-5-yl)-2-oxoethoxy]-3-hydroxypropanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O6/c12-2-5(3-13)17-7(4-14)6-1-10-9(16)11-8(6)15/h1-2,4-5,7,13H,3H2,(H2,10,11,15,16)/t5-,7+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWIIFIZPARHSJ-CAHLUQPWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)C(C=O)OC(CO)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1)[C@@H](C=O)O[C@H](CO)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86762-35-8 |
Source
|
Record name | Pyrimidineacetaldehyde derivative | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291643 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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